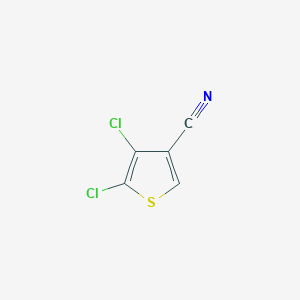

4,5-Dichlorothiophene-3-carbonitrile

概要

説明

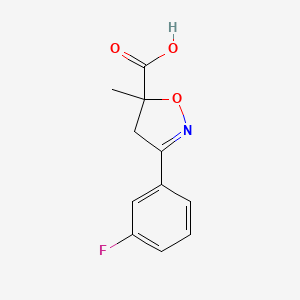

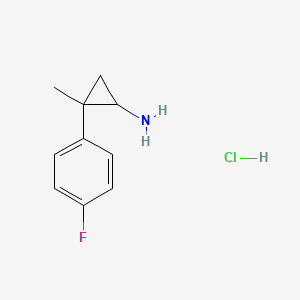

4,5-Dichlorothiophene-3-carbonitrile is a chemical compound with the molecular formula C5HCl2NS and a molecular weight of 178.04 . It is a powder in physical form .

Synthesis Analysis

The synthesis of thiophene derivatives like 4,5-Dichlorothiophene-3-carbonitrile often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles were prepared either by the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .Molecular Structure Analysis

The IUPAC name for 4,5-Dichlorothiophene-3-carbonitrile is the same as its common name . Its InChI code is 1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H and the InChI key is GLUMTSGBCKJDHN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,5-Dichlorothiophene-3-carbonitrile is a powder in physical form . Its molecular weight is 178.04 .科学的研究の応用

Organic Synthesis

4,5-Dichlorothiophene-3-carbonitrile: is a valuable intermediate in organic synthesis. It’s used to construct various thiophene derivatives that serve as key building blocks for more complex molecules . Its reactivity with different organic reagents enables the synthesis of a wide range of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4,5-Dichlorothiophene-3-carbonitrile plays a critical role in the synthesis of compounds with potential therapeutic effects. It has been involved in the creation of molecules with cytotoxic activity, indicating its importance in the development of new anticancer drugs . The compound’s structural motif is also found in various bioactive molecules, highlighting its significance in medicinal chemistry .

Materials Science

This compound is instrumental in materials science, particularly in the development of organic semiconductors. Its thiophene core is a common feature in molecules used for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for flexible electronics .

Chemical Engineering

4,5-Dichlorothiophene-3-carbonitrile: is used in chemical engineering processes to develop new chemical reactions and pathways. Its involvement in Mannich-type reactions and quantum chemical studies underscores its utility in designing novel synthetic strategies and understanding reaction mechanisms .

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s derivatives could potentially be used in environmental monitoring and remediation processes due to their reactivity and ability to form complex molecules that might interact with pollutants .

Analytical Chemistry

In analytical chemistry, 4,5-Dichlorothiophene-3-carbonitrile is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and other analytical techniques .

Biochemistry Research

The compound’s utility in biochemistry research is linked to its role in synthesizing bioactive molecules. It can be used to study enzyme interactions, receptor binding, and other biochemical pathways, providing insights into cellular processes and disease mechanisms .

Industrial Applications

In the industrial sector, 4,5-Dichlorothiophene-3-carbonitrile is used in the large-scale synthesis of various chemicals. Its stability and reactivity under different conditions make it a versatile intermediate for producing a wide array of industrial chemicals .

Safety and Hazards

将来の方向性

Thiophene derivatives like 4,5-Dichlorothiophene-3-carbonitrile have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they might find application in the preparation of functional materials such as electrochemically color switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .

作用機序

In terms of its potential applications, it’s worth noting that thiophene derivatives have been studied for their potential biological activities. For instance, some pyridine derivatives bearing carbonitrile and 2,5-dichlorothiophene substituents have been synthesized and screened for their in vitro cytotoxicity activities against three cancer cell lines .

特性

IUPAC Name |

4,5-dichlorothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUMTSGBCKJDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichlorothiophene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1447542.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)

![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)

![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)

![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)